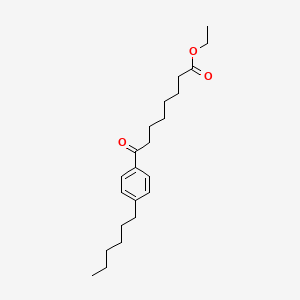

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate

Description

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate is an ester derivative featuring a ketone group at the 8th carbon and a 4-hexylphenyl substituent. The hexyl chain in the 4-position of the phenyl group likely enhances lipophilicity, influencing solubility and membrane permeability, which are critical for biological activity.

Properties

IUPAC Name |

ethyl 8-(4-hexylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-3-5-6-9-12-19-15-17-20(18-16-19)21(23)13-10-7-8-11-14-22(24)25-4-2/h15-18H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOYQDGLMRPXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645775 | |

| Record name | Ethyl 8-(4-hexylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-36-3 | |

| Record name | Ethyl 8-(4-hexylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-hexylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-hexylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 8-(4-hexylphenyl)-8-oxooctanoic acid.

Reduction: Formation of 8-(4-hexylphenyl)-8-hydroxyoctanoate or 8-(4-hexylphenyl)octane.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 8-(4-hexylphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-hexylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares ethyl 8-(4-hexylphenyl)-8-oxooctanoate with analogs differing in phenyl substituents or ester groups:

Key Observations :

- Synthetic Accessibility : Yields for methyl analogs with substituted phenyl groups (e.g., benzyloxy) range from 65% to 72% , suggesting feasible scalability for ethyl derivatives.

HDAC Inhibition and Anticancer Activity

- Methyl 8-oxo-4-phenyl-8-(phenylamino)octanoate (8e): Exhibits dual HDAC and ALK inhibitory activity, with a molecular weight of 340.2 g/mol and 72% synthesis yield . The phenyl group enhances binding to hydrophobic enzyme pockets, a feature shared with the hexylphenyl variant.

- [^18F]-FESAHA: A radiolabeled HDAC inhibitor derived from ethyl 8-((4-(2-fluoroethyl)phenyl)amino)-8-oxooctanoate. The fluorinated analog achieved a decay-corrected yield of 19% and specific activity of 2.3 GBq/μmole, highlighting the utility of aryl-substituted esters in imaging .

Antimicrobial Activity

- Methyl 8-oxooctanoate: Demonstrated antibacterial activity against Staphylococcus aureus and Bacillus cereus with IC₅₀ values comparable to clorobiocin (standard antibiotic). Molecular docking revealed strong binding to bacterial receptors (TyrRS, DNA gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.